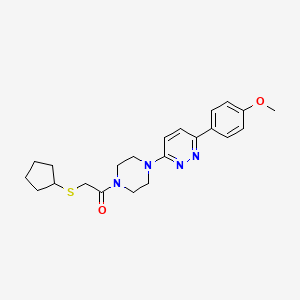
2-(Cyclopentylthio)-1-(4-(6-(4-methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(Cyclopentylthio)-1-(4-(6-(4-methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C22H28N4O2S and its molecular weight is 412.55. The purity is usually 95%.
BenchChem offers high-quality 2-(Cyclopentylthio)-1-(4-(6-(4-methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Cyclopentylthio)-1-(4-(6-(4-methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Pharmacological Applications
Analgesic and Anti-Inflammatory Applications : Compounds similar to 2-(Cyclopentylthio)-1-(4-(6-(4-methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)ethanone have been synthesized and evaluated for their analgesic and anti-inflammatory properties. For instance, a study reported the synthesis of derivatives with significant analgesic activity comparable to acetylsalicylic acid and anti-inflammatory activity similar to indometacin, without gastric ulcerogenic effects (Gökçe et al., 2005).
Anticancer Activity : Research has shown that certain derivatives of compounds structurally related to the chemical have been synthesized and demonstrated promising anticancer activities against various cancer cell lines. For example, Kumar et al. (2013) synthesized piperazine-2,6-dione derivatives showing good anticancer activity (Kumar et al., 2013).
Genotoxicity Studies : Studies have also been conducted on the genotoxicity of compounds with structural similarities. Kalgutkar et al. (2007) examined the genotoxicity potential of a related compound, highlighting the importance of understanding the metabolic activation pathways and potential mutagenic effects (Kalgutkar et al., 2007).
Antiviral Activity : Some derivatives have been evaluated for their antiviral properties. Attaby et al. (2006) synthesized compounds with potential anti-HSV1 and anti-HAV-MBB activity (Attaby et al., 2006).
Pain Management : The synthesis of compounds with potential application in pain management has also been explored. Díaz et al. (2020) reported the development of a σ1 receptor antagonist candidate for pain treatment (Díaz et al., 2020).
Alpha-Adrenoceptor Antagonists : Research includes synthesizing compounds acting as alpha-adrenoceptor antagonists. Barbaro et al. (2002) explored this area, contributing to the development of drugs targeting these receptors (Barbaro et al., 2002).
Cytotoxic Effects on Cancer Cell Lines : Özdemir et al. (2019) synthesized derivatives showing cytotoxic effects in liver and colon cancer cell lines (Özdemir et al., 2019).
properties
IUPAC Name |
2-cyclopentylsulfanyl-1-[4-[6-(4-methoxyphenyl)pyridazin-3-yl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O2S/c1-28-18-8-6-17(7-9-18)20-10-11-21(24-23-20)25-12-14-26(15-13-25)22(27)16-29-19-4-2-3-5-19/h6-11,19H,2-5,12-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQTSKGLLJBJERF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)CSC4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclopentylthio)-1-(4-(6-(4-methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

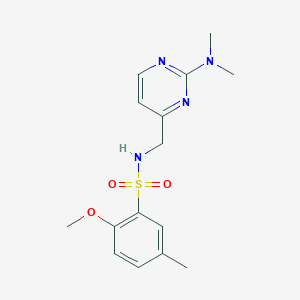
![4-{2-[(4-Methoxyphenyl)methyl]pyrrolidine-1-carbonyl}-1-(prop-2-yn-1-yl)piperidine](/img/structure/B2753123.png)


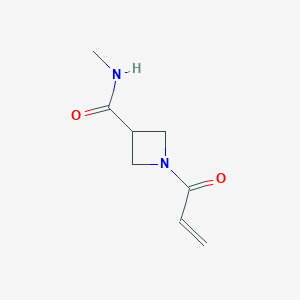

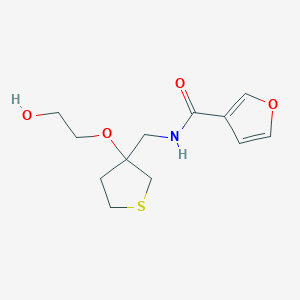

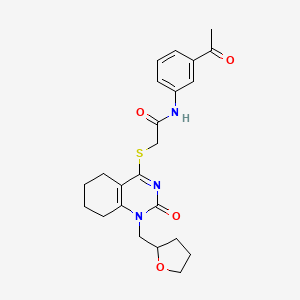

![N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2753142.png)
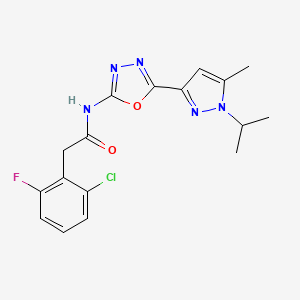
![3-(2-methoxyethyl)-N-[(4-methylphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/structure/B2753144.png)
![N-(benzo[d][1,3]dioxol-5-yl)-3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide](/img/structure/B2753145.png)